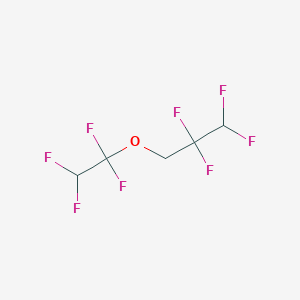

1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of polyfluorinated alkanes can be complex, involving multiple steps and specific reagents. For instance, the synthesis of tetrakis(perfluoroalkyl)alkane involves addition reactions, dehalogenation, and coupling processes . Similarly, the synthesis of 1,1,1,3-tetrafluoropropene is reviewed, highlighting various synthetic routes and their advantages . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in their fluorinated structures.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by X-ray crystallography and NMR spectroscopy. For example, the structure of all-syn-1,2,3,4-tetrafluorocyclohexane was determined using X-ray structural studies and (19)F-NMR . These techniques could be applied to determine the molecular structure of "1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane" and understand its stereochemistry and electronic properties.

Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions due to their unique reactivity. The Brønsted acid catalysis of the Mukaiyama-Michael reaction is an example of how fluorinated compounds can be used to construct quaternary carbon centers . Additionally, the gas-phase decomposition of fluorinated iodoethane suggests that C-I and C-O bond cleavages are key steps in the fragmentation of such molecules . These reactions provide a glimpse into the reactivity that might be expected from "1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane".

Physical and Chemical Properties Analysis

The physical and chemical properties of polyfluorinated alkanes are influenced by their high fluorine content. For instance, tetrakis(perfluoroalkyl)alkane exhibits very low surface tension and is proposed as a potential ski-wax due to its physico-chemical characteristics . The synthesis of non-symmetric tetraoxanes in fluorous alcohols also highlights the solvent properties of fluorinated alcohols . These properties, such as low surface tension and solvent behavior, could be relevant to the compound of interest.

Wissenschaftliche Forschungsanwendungen

Application in Lithium-Ion Batteries

A study introduced mixtures including 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether as safe electrolytes for lithium-ion batteries, showing high safety and better wettability to separator and electrodes compared to conventional electrolytes. These electrolytes exhibited better rate and cycle performances, indicating potential for practical application in lithium-ion batteries (Liu et al., 2016).

Enhanced Electrochemical Performance

Another research highlighted the use of an electrolyte based on fluorinated 3-(1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoropropane (F-EPE) in LiNi0.5Mn1.5O4/Li cells. The electrolyte with F-EPE showed an oxidation potential over 5.2 V vs. Li+/Li, improving the oxidative window of the electrolyte and enhancing electrochemical performance (Luo et al., 2016).

Gas-phase Decomposition

Research on the gas-phase decomposition of a related compound, 1-trifluoromethoxy-1,1,2,2-tetrafluoro-2-iodoethane, provided insights into the behavior of similar fluorine-containing compounds. The decomposition process involved a sequence of bond cleavages and rearrangement, relevant for understanding the thermal stability and decomposition pathways of such compounds (Pola, 1988).

Flammability Limits in Refrigerants

A study on the flammability limits of mixtures including 1,1,2,2-tetrafluoroethane explored its nonflammable nature and its effect on the flammability of other compounds. This research is essential for understanding the safety and application of such mixtures in refrigeration (Li et al., 2011).

Compatibility in Lithium-Ion Batteries

A study investigated the compatibility of graphite with 1,3-(1,1,2,2-tetrafluoroethoxy)propane and fluoroethylene carbonate as cosolvents in nonaqueous electrolytes for lithium-ion batteries. The results demonstrated superior cycling performance and rate ability, highlighting the potential of these materials in enhancing battery performance (Yan et al., 2014).

Eigenschaften

IUPAC Name |

1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F8O/c6-2(7)4(10,11)1-14-5(12,13)3(8)9/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBRSIIGBBDDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380219 | |

| Record name | (2H-Perfluoroethyl)(1H,1H,3H-perfluoropropyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane | |

CAS RN |

16627-68-2 | |

| Record name | 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16627-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H-Perfluoroethyl)(1H,1H,3H-perfluoropropyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

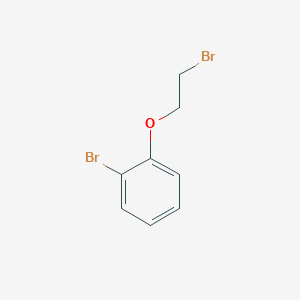

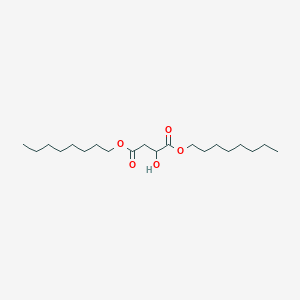

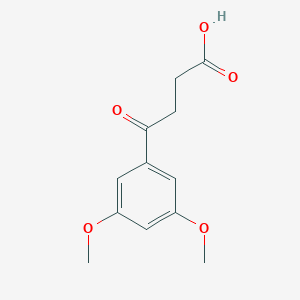

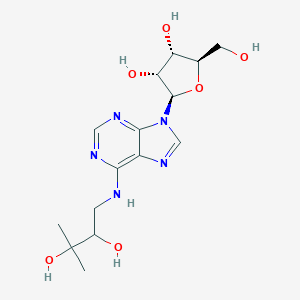

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro-](/img/structure/B103323.png)

![Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl-](/img/structure/B103324.png)